molecular formula C31H36N4O5 B1664416 2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide CAS No. 159883-95-1

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide

Cat. No. B1664416
M. Wt: 544.6 g/mol
InChI Key: KOLPMNSDISYEBU-WJOKGBTCSA-N
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Description

The compound “2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide” is a chemical compound used for pharmaceutical testing . It belongs to the class of organic compounds known as n-phenylureas .


Molecular Structure Analysis

The molecular formula of the compound is C31H36N4O5 . The structure is characterized by a phenyl group linked to one nitrogen atom of a urea group .


Physical And Chemical Properties Analysis

The compound has a melting point of 100-102 °C, a predicted boiling point of 766.6±60.0 °C, and a predicted density of 1.25±0.1 g/cm3 . It’s soluble in DMSO and dimethyl formamide .

Scientific Research Applications

Antibacterial Effects

  • Compounds similar to 2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide have been synthesized and evaluated for antibacterial activity against various bacterial strains. These compounds demonstrated significant bacteriostatic and bactericidal activities (Behrami & Dobroshi, 2019).

Versatile Intermediates in Synthesis

  • These types of compounds are versatile intermediates for preparing a variety of derivatives, such as 2-(2-amidoacyl)-2,2-difluoroacetic acids, alkyl 2-(2-amidoacyl)-2,2-difluoroacetates, and more. Their versatility in reactions with different nucleophiles makes them significant in synthetic chemistry (Boechat et al., 2008).

Antimicrobial Agents

  • Novel derivatives of indolin-1-yl-N-aryl acetamides, closely related to the compound , have been synthesized and evaluated as antimicrobial agents. Some of these compounds showed promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Potential in Treating Cartilage Disorders

  • A similar compound, AG-041R, has been identified as a novel stimulator of chondrogenesis. It showed potential as a therapeutic agent for cartilage disorders due to its capacity to induce systemic cartilage hyperplasia in rats (Kitamura, Kato, & Esaki, 2001).

Anticonvulsant Properties

  • Related compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have been studied for their molecular structures and anticonvulsant activities, suggesting potential applications in medicinal chemistry (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Herbicide Metabolism and Mode of Action

  • Studies on chloroacetanilide herbicides, which share structural similarities, provide insights into the metabolism and mode of action of these compounds, relevant to agricultural science (Coleman, Linderman, Hodgson, & Rose, 2000).

properties

IUPAC Name

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLPMNSDISYEBU-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430968
Record name AG-041R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide

CAS RN

159883-95-1, 199800-49-2
Record name (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159883-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-041R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide
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2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide
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2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide
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2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide
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2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide
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2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide

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